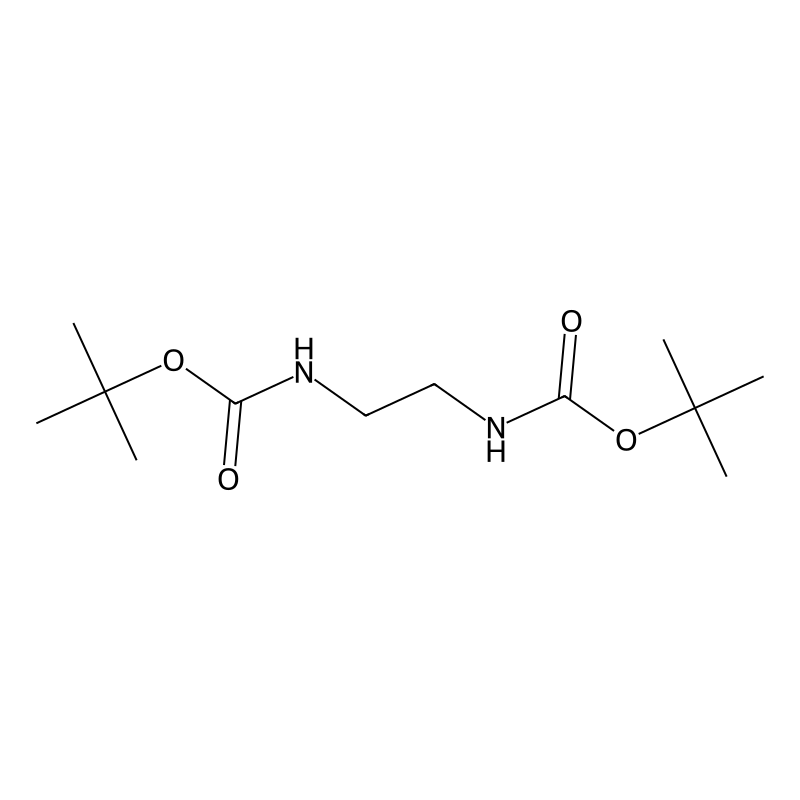Di-tert-butyl ethane-1,2-diyldicarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Protecting Group Chemistry
- Protecting Group: Di-tert-butyl ethane-1,2-diyldicarbamate acts as a protecting group for primary amines in organic synthesis. It masks the reactivity of the amine group while allowing other functional groups in the molecule to be manipulated. Due to its steric bulk and ease of introduction and removal, it's a widely used protecting group in various organic syntheses.
- Peptide Synthesis: In peptide synthesis, Di-tert-butyl ethane-1,2-diyldicarbamate is commonly used to protect the N-terminus (amino group) of the peptide chain. This allows for selective coupling of amino acids at the desired C-terminus (carboxyl group) while keeping the N-terminus protected. After peptide chain assembly, the Di-tert-butyl ethane-1,2-diyldicarbamate group can be easily removed under mild acidic conditions to reveal the free amine group at the N-terminus.
Polymer Chemistry
- Monomer Synthesis: Di-tert-butyl ethane-1,2-diyldicarbamate can be used as a precursor for the synthesis of various polymers. It can be reacted with different diisocyanates to form polyurethanes with specific properties. The tert-butyl groups can be subsequently removed to obtain functionalized polymers with exposed amine groups.
Material Science
- Organic-inorganic Hybrid Materials: Di-tert-butyl ethane-1,2-diyldicarbamate can be incorporated into the design of organic-inorganic hybrid materials. Its functional groups can interact with both organic and inorganic components, leading to materials with unique properties such as improved mechanical strength, thermal stability, and conductivity.
Di-tert-butyl ethane-1,2-diyldicarbamate is a chemical compound with the molecular formula . It is characterized by its two tert-butyl groups attached to an ethane backbone, which is further substituted with two carbamate functional groups. This structure contributes to its stability and reactivity, making it useful in various chemical applications. The compound is often utilized in organic synthesis and peptide chemistry due to its ability to protect amine functionalities during reactions .
Di-tert-butyl ethane-1,2-diyldicarbamate can be synthesized through several methods:
- Carbamate Formation: The reaction of di-tert-butyl carbonate with an appropriate amine under controlled conditions can yield di-tert-butyl ethane-1,2-diyldicarbamate.
- Protective Group Strategy: In peptide synthesis, it is often used as a protecting group for the N-terminus of amino acids. The synthesis involves coupling reactions that introduce the tert-butyl groups selectively .
- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including alkylation and carbamation processes to achieve the desired structure.
Di-tert-butyl ethane-1,2-diyldicarbamate has several applications:
- Peptide Synthesis: It is commonly used as a protecting group for amino acids during peptide synthesis, allowing for selective modifications without unwanted side reactions.
- Organic Synthesis: The compound serves as an intermediate in various organic reactions due to its stable structure and reactivity.
- Material Science: Its unique properties may find applications in developing new materials or coatings that require specific chemical functionalities.
Interaction studies related to di-tert-butyl ethane-1,2-diyldicarbamate primarily focus on its role as a protecting group in peptide synthesis. Research indicates that it effectively shields amino groups from undesired reactions while allowing for subsequent modifications on other parts of the molecule. Further studies could explore its interactions with enzymes or other biological molecules to assess its potential as a drug candidate or biochemical tool.
Di-tert-butyl ethane-1,2-diyldicarbamate shares structural similarities with several other compounds that also contain carbamate functionalities. Here are some notable examples:
The uniqueness of di-tert-butyl ethane-1,2-diyldicarbamate lies in its combination of two tert-butyl groups and the specific arrangement of carbamate functionalities, which influence its stability and reactivity compared to similar compounds. This structural configuration allows for enhanced protection during








